5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various sulfonated derivatives. It is a compound that can be modified to produce a range of sulfonamide products with potential antimicrobial properties. Although the preparation method of this compound has not been widely published, it is available commercially, albeit at a high cost. This has led researchers to develop new, more efficient, and cost-effective synthetic routes for its production .
Synthesis Analysis
The synthesis of sulfonated derivatives of tetrahydronaphthalene involves several steps, including sulfonation, dehalogenation, and reduction processes. For instance, sulfonation of 5,6,7,8-tetrahydro-1-naphthylamine with sulfuric acid yields a mixture of sulfonic acids, which can be further processed through various chemical reactions such as Bechamp reductions and hydrogenolysis to obtain desired sulfonated products . A novel synthetic route has been developed for 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which is a precursor for new tetrahydronaphthalene-sulfonamide derivatives with antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is not explicitly detailed in the provided papers. However, the structure is implied to be a tetrahydronaphthalene ring with a sulfonyl chloride group at the second position. This functional group is reactive and allows for further chemical modifications, which is crucial for the synthesis of various derivatives .
Chemical Reactions Analysis
The chemical reactivity of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is highlighted by its ability to undergo a range of reactions. It can be transformed into sulfonamide derivatives, which exhibit different levels of antimicrobial activity. The compound's reactivity is also demonstrated in the synthesis of sulfonic acids and their subsequent conversion into sulfonamide products through reactions such as sulfonation, dehalogenation, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride are not extensively discussed in the provided papers. However, its role as an intermediate in the synthesis of antimicrobial agents suggests that it possesses chemical properties that facilitate the formation of biologically active compounds. Its ability to be easily modified indicates a certain level of chemical versatility, which is essential for the development of various sulfonamide derivatives with different levels of activity and safety profiles .
Scientific Research Applications
Antimicrobial Agents Synthesis
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is used in the synthesis of antimicrobial agents. A study demonstrated the preparation of tetrahydronaphthalene-sulfonamide derivatives, showcasing their potential as potent antimicrobial agents against various bacterial strains and Candida Albicans. These derivatives, derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, showed varying levels of biological activity, with some being highly active sulfonamide products (Mohamed et al., 2021).
Sulfonated Derivatives Synthesis
This compound is integral in synthesizing sulfonated derivatives of naphthylamines. Research has shown the production of various sulfonic acid derivatives through sulfonation processes involving tetrahydronaphthalene derivatives, demonstrating its versatility in chemical synthesis (Courtin, 1981).
RXR-Selective Agonists Development
Studies have utilized 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in developing Retinoid X Receptor (RXR)-selective agonists. These agonists are significant in medical research, particularly in treating conditions like cutaneous T-cell lymphoma. The synthesis of such compounds involves modifications that aim to achieve biological selectivity and potency (Heck et al., 2016).
Green Chemistry Applications
Recent research has focused on using tetrahydronaphthalene derivatives in green chemistry applications. This involves constructing multi-functionalized benzenes through environmentally friendly methods. Such research emphasizes the role of these compounds in sustainable and eco-friendly chemical processes (Damera & Pagadala, 2023).
Visible-Light-Catalyzed Synthesis
The compound plays a crucial role in visible-light-catalyzed synthesis processes. Studies have developed methods using sulfonyl chlorides, including 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, for the difunctionalization of methylenecyclopropanes. This method is pivotal in synthesizing sulfonylated dihydronaphthalenes, demonstrating its importance in advanced organic synthesis (Liu et al., 2019).
Fluorescent Sensor Development
In the realm of analytical chemistry, this compound has been used to develop fluorescent sensors for metal ion detection. Such sensors have shown high selectivity and sensitivity, particularly for toxic metals like antimony and thallium, highlighting its utility in environmental and biological monitoring (Qureshi et al., 2019).
Safety and Hazards
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIMPFRVQQOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406678 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
CAS RN |
61551-49-3 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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